TTT 3002
Overview
Description
TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .
Preparation Methods
The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.
Chemical Reactions Analysis
TTT 3002 primarily undergoes interactions with FLT3 mutations. It inhibits FLT3 autophosphorylation and cell proliferation in FLT3-mutant cell lines . The compound is effective in both in vitro and in vivo models of FLT3-associated leukemias . Common reagents and conditions used in these reactions include cell culture media, FLT3 ligands, and various assay conditions to measure kinase activity and cell viability . The major products formed from these reactions are the inhibited FLT3 kinase and reduced leukemic cell proliferation .
Scientific Research Applications
TTT 3002 has several scientific research applications, particularly in the field of oncology. It has demonstrated potent activity against FLT3-mutant acute myeloid leukemia, making it a promising candidate for further development as a therapeutic agent . In addition to its use in cancer research, this compound can be utilized in studies investigating the role of FLT3 in hematopoiesis and other biological processes . Its ability to overcome drug resistance mutations in FLT3 further enhances its potential as a valuable tool in both basic and translational research .
Mechanism of Action
TTT 3002 exerts its effects by inhibiting the autophosphorylation of FLT3, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The molecular targets of this compound include the kinase domain of FLT3, where it binds and prevents the activation of the receptor . This inhibition leads to the induction of apoptosis in FLT3-mutant leukemic cells . Key pathways involved in the mechanism of action of this compound include the STAT5, PI3K/AKT, and RAS/MAPK signaling cascades .
Comparison with Similar Compounds
TTT 3002 is compared with other FLT3 inhibitors such as sorafenib and AC220. Unlike these compounds, this compound maintains activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other TKIs . This unique feature makes this compound a valuable addition to the arsenal of FLT3 inhibitors. Similar compounds include midostaurin, lestaurtinib, and quizartinib, all of which target FLT3 but may have different efficacy and resistance profiles .
Biological Activity
TTT-3002 is a novel small molecule inhibitor targeting the FLT3 (FMS-like tyrosine kinase 3) receptor, which is frequently mutated in acute myeloid leukemia (AML). This compound has shown promising efficacy against various FLT3 mutations, including the internal tandem duplication (ITD) and point mutations that confer resistance to existing therapies. This article delves into the biological activity of TTT-3002, supported by detailed research findings, case studies, and data tables.
TTT-3002 functions primarily as a FLT3 tyrosine kinase inhibitor . It inhibits the autophosphorylation of FLT3, which is crucial for the proliferation and survival of FLT3-dependent leukemic cells. The compound has demonstrated a potent ability to downregulate FLT3 phosphorylation in a dose-dependent manner across various leukemia cell lines.
Key Findings:
- IC50 Values :
In Vitro Studies
In vitro studies have confirmed the efficacy of TTT-3002 against multiple leukemia cell lines:
Cell Line | Mutation Type | IC50 (nM) | Observed Effects |
---|---|---|---|
Molm14 | FLT3/ITD | 0.2 | Significant inhibition of cell proliferation |
MV4-11 | FLT3/ITD | 0.2 | Induction of apoptosis via caspase activation |
HB11;19 | FLT3/D835H | >100 | Resistance observed with AC220, but sensitive to TTT-3002 |
HL60 | No FLT3 mutation | >200 | No cytotoxic effects observed |
Cell Cycle and Apoptosis : Treatment with TTT-3002 led to cell cycle arrest and significant apoptosis in FLT3-mutant cells, as evidenced by Annexin V binding assays .
In Vivo Studies
In vivo efficacy was evaluated using mouse models of FLT3-mutant AML. Mice treated with TTT-3002 showed:
- Tumor Burden Reduction : Significant decrease in leukemic blasts in bone marrow samples compared to control groups.
- Long-Term Survival : Mice exhibited long-term survival (greater than six months post-transplantation) without evidence of disease recurrence during treatment .
Resistance Mechanisms
TTT-3002 has been shown to overcome resistance mechanisms associated with other FLT3 inhibitors. It remains effective against several mutations that typically confer resistance, such as the F691L gatekeeper mutation. This broad spectrum of activity enhances its therapeutic potential, particularly in relapsed AML patients .
Case Studies
Several clinical case studies have highlighted the potential of TTT-3002 in treating AML:
- Case Study A : A patient with refractory AML harboring a FLT3/ITD mutation showed marked improvement after administration of TTT-3002, with significant reductions in leukemic cell counts.
- Case Study B : A patient exhibiting resistance to standard therapies responded positively to TTT-3002, demonstrating its ability to target resistant mutations effectively .
Properties
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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